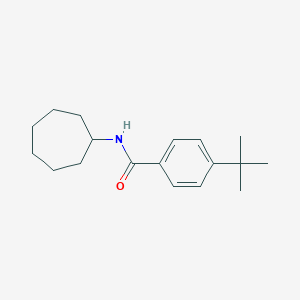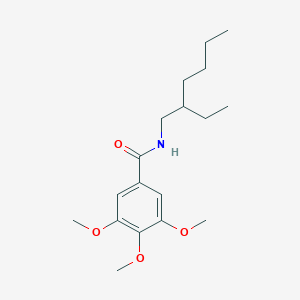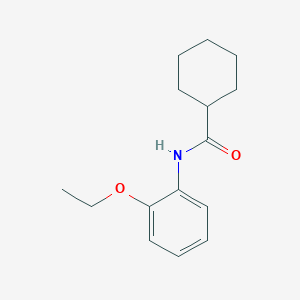
N-(2-ethoxyphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)cyclohexanecarboxamide, commonly known as eticyclidine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has been used for scientific research purposes since then. Eticyclidine is structurally similar to phencyclidine (PCP) and has been found to have similar effects on the central nervous system.
Mécanisme D'action
Eticyclidine acts as an antagonist at the NMDA receptor, binding to the receptor and blocking the action of glutamate, an excitatory neurotransmitter. This results in a decrease in the activity of the central nervous system, leading to sedation, analgesia, and dissociation.
Biochemical and Physiological Effects:
Eticyclidine has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Eticyclidine has also been found to decrease the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Eticyclidine has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor, making it a useful tool for studying the role of this receptor in the central nervous system. It also has a relatively long half-life, allowing for prolonged effects and the ability to study the long-term effects of dissociative anesthetics.
One limitation of eticyclidine is its potency, which can make it difficult to control the dosage and can lead to potentially harmful effects. Additionally, its effects on the central nervous system can vary depending on the dose and the individual, making it difficult to generalize results.
Orientations Futures
There are several future directions for research on eticyclidine. One area of interest is the role of the NMDA receptor in the regulation of mood and behavior, and the potential use of dissociative anesthetics like eticyclidine in the treatment of mood disorders. Another area of interest is the potential use of eticyclidine as a tool for studying the neurobiology of addiction and substance abuse.
Conclusion:
Eticyclidine is a synthetic compound that has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It acts as an antagonist at the NMDA receptor, leading to sedation, analgesia, and dissociation. While it has several advantages for use in lab experiments, its potency and potential for harmful effects make it important to use with caution. Future research on eticyclidine may provide valuable insights into the neurobiology of mood disorders and substance abuse.
Méthodes De Synthèse
The synthesis of eticyclidine involves the reaction of 2-ethoxyphenylmagnesium bromide with cyclohexanecarbonyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Eticyclidine has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. Eticyclidine has also been used to study the effects of dissociative anesthetics on pain perception and the regulation of mood.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-11-7-6-10-13(14)16-15(17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
Clé InChI |
ORXFPYPEXNURHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCCC2 |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




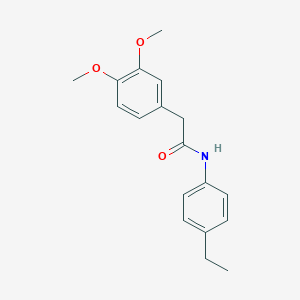
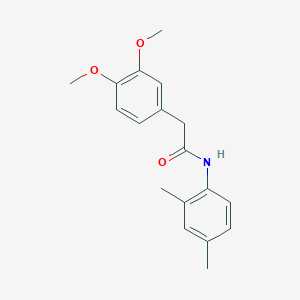


![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)

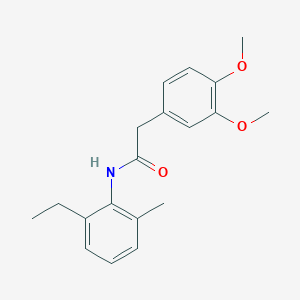
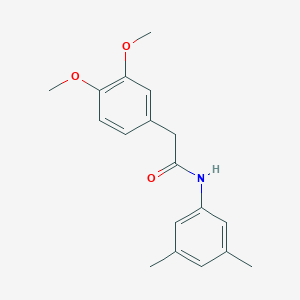
![Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalate](/img/structure/B291219.png)
